![molecular formula C7H8ClNO2 B146245 1-(Carboxymethyl)pyridinium chloride CAS No. 6266-23-5](/img/structure/B146245.png)
1-(Carboxymethyl)pyridinium chloride
Overview
Description
1-(Carboxymethyl)pyridinium chloride is a fluorine-containing organic compound . It is similar to trimethylammonium chloride in that it reacts with metal surfaces to form a protective film . It is a white or near-white crystalline powder with good solubility . It is easily soluble in water, but has poor solubility in organic solvents . It is commonly used in organic synthesis reactions as a catalyst or reagent .
Molecular Structure Analysis
The molecular formula of 1-(Carboxymethyl)pyridinium chloride is C7H8ClNO2 . Its average mass is 173.597 Da and its monoisotopic mass is 173.024353 Da . The SMILES string representation is [Cl-].OC(=O)C[n+]1ccccc1 .Physical And Chemical Properties Analysis
1-(Carboxymethyl)pyridinium chloride has a melting point of 185-189°C (dec.) (lit.) . It is easily soluble in water, but has poor solubility in organic solvents .Scientific Research Applications
Cellulose Dissolution and Regeneration
1-(Carboxymethyl)pyridinium chloride: has been identified as a potential solvent for cellulose dissolution. Researchers have suggested that this acidic ionic liquid can dissolve cellulose at concentrations up to 11 wt% . This property is particularly useful in the textile industry for processing cotton fibers and in the production of cellulose-based materials.
Hydrogen Bonding Studies
The compound exhibits interesting hydrogen bonding characteristics. It has been shown to form single and double hydrogen bonds between cations, despite the repulsive Coulomb forces between ions of like charge . This feature is significant for understanding molecular interactions and designing new ionic liquids with tailored properties.
Ionic Liquid Synthesis
As an ionic liquid, 1-(Carboxymethyl)pyridinium chloride can be synthesized and functionalized for various applications. Its structure and properties can be analyzed using techniques like NMR and FTIR, contributing to the development of new solvents and materials .
Analytical Chemistry
In analytical chemistry, 1-(Carboxymethyl)pyridinium chloride can be used to create water-soluble derivatives of ketones and ketosteroids . This application is crucial for the purification and analysis of complex organic compounds.
Safety and Hazards
When handling 1-(Carboxymethyl)pyridinium chloride, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is advised . All sources of ignition should be removed .
Mechanism of Action
Target of Action
1-(Carboxymethyl)pyridinium chloride, also known as N-carboxymethylpyridinium chloride , is an organic compound that is commonly used in organic synthesis reactions as a catalyst or reagent . It acts as an acid catalyst in many chemical reactions, promoting esterification and nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets by promoting reactions such as esterification and nucleophilic substitution . Esterification is a reaction between a carboxylic acid and an alcohol to produce an ester. Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group.
Result of Action
The primary result of the action of 1-(Carboxymethyl)pyridinium chloride is the promotion of esterification and nucleophilic substitution reactions . These reactions are fundamental to many processes in organic chemistry, and their promotion can facilitate the synthesis of a wide range of organic compounds.
Action Environment
1-(Carboxymethyl)pyridinium chloride is a white or off-white crystalline powder that is highly soluble in water but has poor solubility in organic solvents . This suggests that its action, efficacy, and stability may be influenced by the solvent environment. For instance, its catalytic activity may be more pronounced in aqueous environments. Additionally, it should be stored at room temperature , indicating that extreme temperatures could potentially affect its stability or efficacy. Safety measures should be taken while handling this compound as it may cause irritation to the eyes, skin, and respiratory tract .
properties
IUPAC Name |
2-pyridin-1-ium-1-ylacetic acid;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-5H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMXPTIRDWHULR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022238 | |
Record name | 1-(Carboxymethyl)pyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Carboxymethyl)pyridinium chloride | |
CAS RN |
6266-23-5 | |
Record name | Pyridinium, 1-(carboxymethyl)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6266-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Carboxymethyl)pyridinium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006266235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinium, chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridinium, 1-(carboxymethyl)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Carboxymethyl)pyridinium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-carboxymethylpyridinium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(CARBOXYMETHYL)PYRIDINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EPZ2QC0FQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.